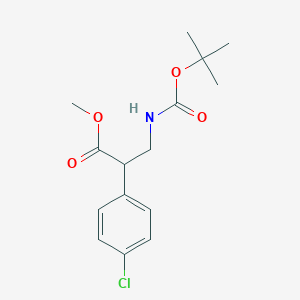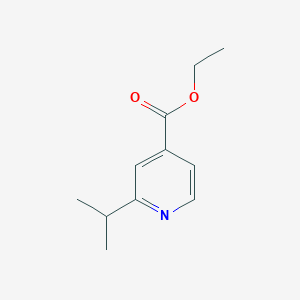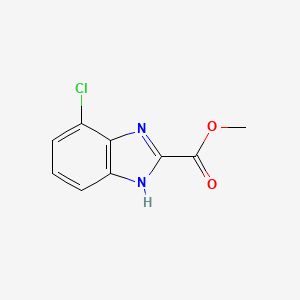
Methyl 4-Chlorobenzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Chlorobenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole. These compounds are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Chlorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with methyl 4-chlorobenzoate in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Chlorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-Chlorobenzimidazole-2-carboxylate has several scientific research applications, including:
Biology: The compound and its derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and bioavailability
Mecanismo De Acción
The mechanism of action of Methyl 4-Chlorobenzimidazole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Others may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Methyl 4-Chlorobenzimidazole-2-carboxylate can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a wide range of biological activities.
Methyl 5-Chlorobenzimidazole-2-carboxylate: A similar compound with a different substitution pattern.
2-Methylbenzimidazole: Another derivative with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 4-chloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) |
Clave InChI |
MINDENCNRXQDTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(N1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)

![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)

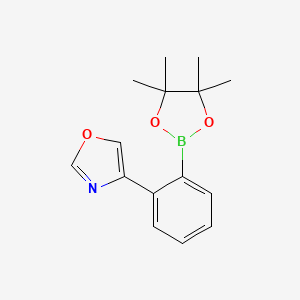
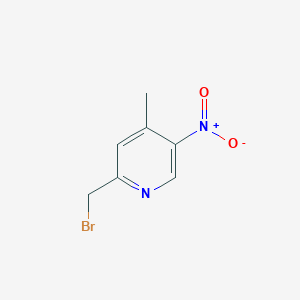
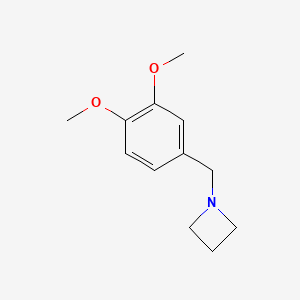

![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
